2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid
Description
Properties
IUPAC Name |
2-(3-oxo-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-8-3-6-5-15-2-1-7(6)10-11(8)4-9(13)14/h3H,1-2,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHBWWWLPLOFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=O)N(N=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrano[4,3-c]pyridazine Core
- The fused pyrano-pyridazine skeleton is typically constructed via condensation or cyclization reactions involving hydrazine derivatives and pyranone or pyran precursors.
- For example, hydrazine hydrate can be reacted with α,β-unsaturated carbonyl compounds to form the pyridazine ring, followed by intramolecular cyclization to form the pyrano ring fused to the pyridazine.
- The 3-oxo group on the pyrano ring is introduced either by oxidation of a hydroxy precursor or by using a keto-containing starting material.
Protection and Deprotection Steps
- Protective groups such as benzyl ethers may be used to protect hydroxyl groups on the pyrano ring during intermediate steps.
- After the introduction of the acetic acid side chain, deprotection is performed using acidic conditions (e.g., hydrochloric acid) to yield the free acid.
Optimization and Reaction Conditions
- The substitution reaction of the pyrano-pyridazine intermediate with glycine is sensitive to solvent composition and reactant ratios.
- Studies have shown that higher proportions of water in the solvent mixture and an excess of glycine improve the nucleophilic substitution efficiency.
- Reflux conditions are typically employed to drive the reaction to completion.
- Base catalysis with sodium hydroxide is essential to activate glycine and facilitate the substitution on the heterocyclic ring.
Characterization and Confirmation
- The structures of synthesized intermediates and final products are confirmed by spectroscopic techniques:
- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup) : Characteristic signals confirm the presence of the acetic acid methylene protons and carbonyl carbons.
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and formula.
- For example, the presence of a singlet around δ 5.10 ppm in ^1H NMR corresponds to the methylene protons of the acetic acid side chain.
- The carbonyl carbon of the carboxylic acid typically appears near δ 160 ppm in ^13C NMR.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate + α,β-unsaturated carbonyl compounds | Formation of pyrano[4,3-c]pyridazine core |
| 2 | Oxidation or keto introduction | Oxidizing agents or keto precursors | Introduction of 3-oxo group |
| 3 | Nucleophilic substitution | Glycine, NaOH, H2O/i-PrOH solvent, reflux | Attachment of acetic acid moiety at 2-position |
| 4 | Protection/Deprotection | Benzyl protection, HCl deprotection | Protect hydroxyl groups during synthesis |
Research Findings and Practical Notes
- The use of glycine as the nucleophile requires careful optimization due to its low solubility in organic solvents.
- Water-rich solvent systems and base catalysis significantly enhance the substitution reaction yield.
- Protective group strategies are essential to avoid side reactions and ensure purity.
- The synthetic route is adaptable to introduce various substituents on the pyrano or pyridazine rings for derivative synthesis.
- Spectroscopic and mass spectrometric analyses are indispensable for confirming the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Their Properties
*Estimated based on sulfur-free analogs.
Key Comparative Insights
Heteroatom Substitution (Oxygen vs. Sulfur)
- The thiopyrano analog () replaces oxygen with sulfur, increasing molecular weight (226.26 vs. ~222.20) and altering electronic properties. Sulfur’s lower electronegativity reduces ring strain but may decrease solubility compared to the oxygen-containing pyrano analog .
Ring Size and Saturation
- The tetrahydro-thiopyrano derivative () has a partially saturated ring, reducing aromaticity and possibly enhancing metabolic stability .
Heterocycle Fusion
- The triazolo[4,3-a]pyridin analog () replaces the pyridazinone with a triazole ring, increasing nitrogen content (N₄ vs. N₂) and TPSA (85 vs. 70 Ų), which could improve membrane permeability .
Pharmacological Potential
The acetic acid moiety may enhance target engagement via hydrogen bonding, as seen in coumarin-based inhibitors () .
Biological Activity
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid (CAS Number: 1443288-19-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique pyrano[4,3-c]pyridazin structure that contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects based on recent studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | 2-(3-oxo-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-2-yl)propanoic acid |
Antimicrobial Activity
Recent studies have shown that derivatives of pyrano[4,3-c]pyridazin exhibit significant antimicrobial properties. For instance:
- Study Findings : A study evaluated the antimicrobial activity of synthesized pyrano[4,3-c]pyridazine derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli. Compounds demonstrated strong antibacterial activity comparable to standard antibiotics such as chloramphenicol and nystatin .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Research Insights : In vitro assays indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .
Anticancer Activity
The compound's anticancer properties are under investigation as well:
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values indicate potent cytotoxic effects .
- Mechanistic Pathways : The anticancer effects are hypothesized to arise from the induction of apoptosis and cell cycle arrest in cancer cells. These pathways are critical for reducing tumor growth and metastasis .
Case Studies
- Antimicrobial Efficacy : A case study involving a series of synthesized derivatives showed that compounds with specific substitutions on the pyrano ring exhibited enhanced activity against resistant strains of bacteria. The most effective compounds had IC50 values in the low micromolar range .
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
